molecular formula C14H11FN4O2 B2584539 2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine CAS No. 341966-67-4

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2584539
CAS No.: 341966-67-4
M. Wt: 286.266
InChI Key: LGAMCCQWXVWQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group, a methoxy group, and a triazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core, followed by the introduction of the fluorophenoxy, methoxy, and triazolyl substituents. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the fluorophenoxy group onto the pyridine ring.

    Triazole formation: The triazolyl group is typically introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine
  • 2-(4-bromophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs

Properties

IUPAC Name

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c1-20-11-6-7-16-14(12(11)13-17-8-18-19-13)21-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAMCCQWXVWQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.